molecular formula C20H19FN2O2 B3020753 N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide CAS No. 851407-68-6

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide

Cat. No.: B3020753
CAS No.: 851407-68-6
M. Wt: 338.382
InChI Key: KAIIEAKBRPNPEN-UHFFFAOYSA-N
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Description

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety. This compound is known for its pharmaceutical and biological activities, making it valuable in various fields of research and industry.

Preparation Methods

The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide involves multiple steps. One common method involves the reaction of anilines with malonic acid equivalents to form the quinoline moiety. Another method involves the reaction of anthranilic acid derivatives. The fluorobenzamide part can be synthesized through various methods, including the reaction of 3-fluorobenzoic acid with appropriate amines.

Chemical Reactions Analysis

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide undergoes various chemical reactions due to the presence of multiple reactive sites. The quinoline moiety can undergo oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine. Major products formed from these reactions include quinoline derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used in the synthesis of related four-membered to seven-membered heterocycles, which have shown unique biological activities. In biology, it has been studied for its potential antimicrobial, anti-Alzheimer, antidiabetic, and anti-inflammatory activities. In medicine, it is valuable in drug research and development due to its pharmaceutical properties. In industry, it is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide involves its interaction with molecular targets and pathways in the body. The quinoline moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-fluorobenzamide can be compared with other similar compounds, such as N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3-methoxybenzamide and N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-naphthalene-1-carboxamide. These compounds share the quinoline moiety but differ in the substituents attached to the benzamide part. The uniqueness of this compound lies in its specific fluorobenzamide structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O2/c1-12-6-7-14-10-16(20(25)23-18(14)13(12)2)8-9-22-19(24)15-4-3-5-17(21)11-15/h3-7,10-11H,8-9H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAIIEAKBRPNPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC(=CC=C3)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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